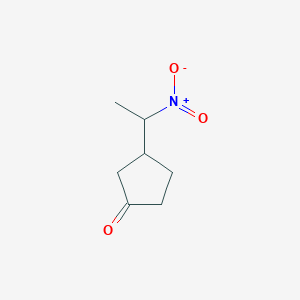
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound with a molecular formula of C26-H24-N5-O5-S.Na and a molecular weight of 541.60 . This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Métodos De Preparación
The synthesis of 6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Aplicaciones Científicas De Investigación
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can participate in further chemical reactions. The molecular pathways involved often depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and pigments, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Propiedades
Número CAS |
127750-16-7 |
|---|---|
Fórmula molecular |
C26H24N5NaO5S |
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
sodium;6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32;/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
KAFKGTYHTQZFIW-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


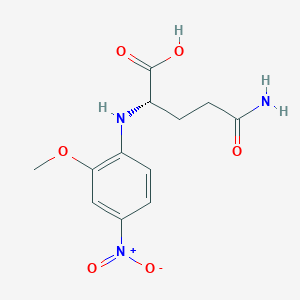
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
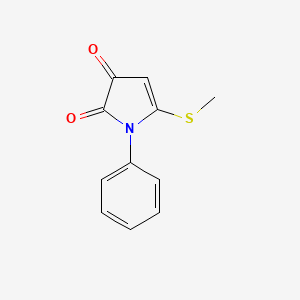

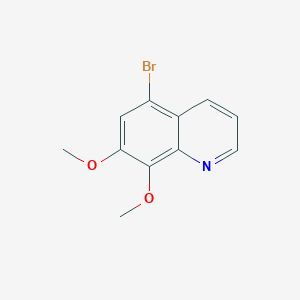
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
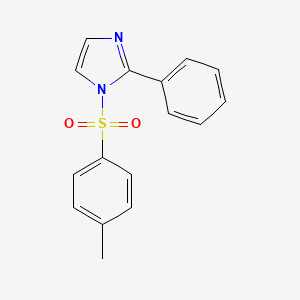

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
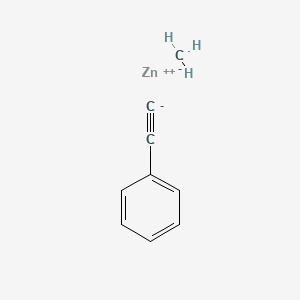

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
